molecular formula C9H7BrO2 B8195021 5-bromo-7-methylisobenzofuran-1(3H)-one

5-bromo-7-methylisobenzofuran-1(3H)-one

Cat. No.: B8195021
M. Wt: 227.05 g/mol
InChI Key: VYIAUPMRIMWWJS-UHFFFAOYSA-N
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Description

5-Bromo-7-methylisobenzofuran-1(3H)-one ( 1314217-74-7) is a brominated and methyl-substituted isobenzofuranone with a molecular formula of C9H7BrO2 and a molecular weight of 227.05 g/mol . This compound belongs to the class of furanone derivatives, a five-membered heterocyclic framework recognized as an indispensable motif in medicinal chemistry due to its presence in numerous biologically active natural and synthetic products . Furanone derivatives are established as privileged scaffolds in drug discovery and are frequently investigated for a wide spectrum of therapeutic applications, including as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents . The specific substitutions on the isobenzofuranone core, namely the bromo and methyl groups, make this compound a valuable synthetic intermediate or building block for organic synthesis and pharmaceutical research . Researchers utilize such functionalized heterocycles to develop novel chemical entities and explore structure-activity relationships (SAR). The bromine atom, in particular, offers a versatile handle for further chemical modifications via metal-catalyzed cross-coupling reactions, enabling the construction of more complex molecular architectures. Handling and Safety: This product is intended for research purposes only and is not classified as a drug. It must not be used for diagnostic or therapeutic applications. Safety information indicates that it may cause skin and eye irritation and may cause respiratory irritation . Researchers should consult the Safety Datasheet for detailed handling instructions. Proper personal protective equipment should be worn, and the material should be handled in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-7-methyl-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-5-2-7(10)3-6-4-12-9(11)8(5)6/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYIAUPMRIMWWJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)OC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Bromo 7 Methylisobenzofuran 1 3h One and Analogous Structures

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 5-bromo-7-methylisobenzofuran-1(3H)-one, the IR spectrum is expected to show characteristic absorption bands corresponding to its key structural features: the aromatic ring, the γ-lactone (a cyclic ester), the methyl group, and the carbon-bromine bond.

The most prominent feature in the IR spectrum of an isobenzofuranone is the strong absorption band due to the carbonyl (C=O) stretching vibration of the lactone ring. This band typically appears in the range of 1760-1780 cm⁻¹, a higher frequency than that of acyclic esters due to ring strain. The aromatic ring gives rise to several bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene (B151609) ring influences the pattern of weak overtone and combination bands in the 2000-1650 cm⁻¹ region and the strong C-H out-of-plane bending bands between 900 and 675 cm⁻¹. vscht.cz

While specific experimental IR data for this compound is not widely available in the literature, analysis of analogous structures, such as 5-bromophthalide (B15269) (5-bromo-3H-isobenzofuran-1-one), provides valuable insight into the expected spectral features. nih.govresearchgate.net The presence of the methyl group would introduce C-H stretching vibrations around 2950-2850 cm⁻¹ and bending vibrations near 1450 and 1375 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency "fingerprint" region, typically between 600 and 500 cm⁻¹.

Table 1: Characteristic IR Absorption Bands for Isobenzofuran-1(3H)-one Analogs

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretching3100-3000Medium to Weak
Alkyl C-H (Methyl)Stretching2975-2950, 2885-2860Medium to Weak
Lactone C=OStretching1780-1760Strong
Aromatic C=CStretching~1600, ~1475Medium, Variable
Alkyl C-H (Methyl)Bending~1450, ~1375Medium
C-O (Lactone)Stretching1300-1200, 1100-1000Strong
Aromatic C-HOut-of-plane Bending900-675Strong
C-BrStretching600-500Medium to Strong

Note: Data is based on characteristic vibrational frequencies for functional groups present in the molecule and its analogs. vscht.cz

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. slideshare.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The chromophores in this compound are the substituted benzene ring and the carbonyl group of the lactone.

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic system. shu.ac.uk The benzene ring itself exhibits several absorption bands in the UV region. Substitution on the ring with a bromine atom, a methyl group, and the fused lactone ring will cause shifts in the position (λmax) and intensity (molar absorptivity, ε) of these bands. Typically, substituted benzenoid compounds show a strong absorption band (the E-band) around 200 nm and a weaker, more structured band (the B-band) around 255 nm. The presence of auxochromes like the bromine atom and the methyl group, as well as the lactone's oxygen atoms with non-bonding electrons, can influence these transitions. msu.edu

Additionally, the carbonyl group possesses non-bonding electrons (n electrons) on the oxygen atom. This allows for a weak n → π* transition, which typically occurs at a longer wavelength (closer to the visible region) than the π → π* transitions. shu.ac.uk However, these transitions are often low in intensity and can be obscured by the much stronger absorptions from the aromatic ring. The exact λmax values are sensitive to the solvent used due to differing solvation effects on the ground and excited states. shu.ac.uk

Table 2: Expected Electronic Transitions for this compound

TransitionChromophoreExpected λmax Range (nm)Relative Intensity (ε)
π → π* (E-band)Substituted Benzene Ring~200-220High
π → π* (B-band)Substituted Benzene Ring~250-290Low to Medium
n → π*Carbonyl (C=O)~300-330Very Low

Note: This table represents theoretical expectations based on the electronic transitions of the constituent chromophores. shu.ac.ukmsu.edu

X-ray Crystallography for Single-Crystal Structural Determination

While the crystal structure for this compound has not been specifically reported, data from closely related analogs provide a clear picture of the expected structural parameters. For instance, the crystal structure of 5-bromophthalide (C₈H₅BrO₂) has been determined, confirming the planarity of the bicyclic isobenzofuranone system. researchgate.net

Furthermore, a study on 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran, a compound containing the same substituted aromatic core, provides highly relevant crystallographic data. nih.gov This analog was found to crystallize in the triclinic space group P-1, with the benzofuran (B130515) unit being essentially planar. nih.gov This suggests that this compound would also likely exhibit a planar fused ring system. The crystallographic data from this analogous compound can serve as a reference for future studies on the target molecule.

Table 3: Crystallographic Data for the Analogous Compound 5-Bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran

ParameterValue
Chemical FormulaC₁₇H₁₅BrO₂S
Formula Weight363.26
Crystal SystemTriclinic
Space GroupP-1
a (Å)7.6375 (2)
b (Å)9.5170 (2)
c (Å)11.2413 (2)
α (°)75.513 (1)
β (°)84.848 (1)
γ (°)71.626 (1)
Volume (ų)750.72 (3)
Z2
Temperature (K)173

Source: Data from the single-crystal X-ray diffraction study of 5-bromo-7-methyl-2-(4-methylphenyl)-3-methylsulfinyl-1-benzofuran. nih.gov

Computational and Theoretical Investigations of 5 Bromo 7 Methylisobenzofuran 1 3h One

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or approximations of it) to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) is a powerful and widely used computational method that calculates the electronic structure of a molecule based on its electron density rather than its complex many-electron wavefunction. For 5-bromo-7-methylisobenzofuran-1(3H)-one, a DFT study, likely using a functional such as B3LYP or ωB97X-D combined with a basis set like 6-311++G(d,p), would be employed to perform a full geometry optimization.

This process would yield the most stable three-dimensional arrangement of the atoms (the ground state geometry) by finding the minimum energy conformation. Key outputs from this calculation would include precise bond lengths, bond angles, and dihedral angles. Furthermore, important energetic properties such as the total electronic energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap would be determined. This energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

Table 1: Illustrative DFT-Calculated Properties for this compound (Note: The following values are hypothetical examples to illustrate the expected output of a DFT calculation.)

ParameterIllustrative Value
Total Energy (Hartree)-3450.1234
HOMO Energy (eV)-6.85
LUMO Energy (eV)-1.23
HOMO-LUMO Gap (eV)5.62
Dipole Moment (Debye)2.45

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely on first principles without the use of experimental data or empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) can provide more accurate energies and electron correlation effects.

For this compound, these high-level calculations would be used to refine the energetic data obtained from DFT. They are particularly valuable for benchmarking the accuracy of DFT results and for investigating systems where electron correlation plays a significant role. Such an analysis would provide a highly accurate prediction of the molecule's stability and electronic properties.

Natural Bond Orbital (NBO) analysis is a technique used to study the distribution of electron density in a molecule and how it translates into the familiar concepts of chemical bonds and lone pairs. An NBO analysis of this compound would provide a detailed picture of its electronic structure.

This analysis would quantify the delocalization of electrons from occupied Lewis-type orbitals (bonds, lone pairs) to unoccupied non-Lewis orbitals. The stabilization energies (E(2)) associated with these delocalizations indicate the strength of hyperconjugative and resonance interactions. For instance, it would reveal the extent of electron delocalization from the oxygen lone pairs into the aromatic ring and the carbonyl group, which is crucial for understanding the molecule's reactivity and stability. It would also provide natural atomic charges, offering a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

Prediction and Validation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical spectra can aid in the assignment of experimental results and provide a deeper understanding of the electronic and vibrational properties of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the excited-state properties of molecules and predicting their electronic absorption spectra (UV-Visible). A TD-DFT calculation on the optimized geometry of this compound would predict the vertical excitation energies, corresponding absorption wavelengths (λmax), and the oscillator strengths (f) for the primary electronic transitions.

The results would identify the nature of these transitions, typically characterized by the molecular orbitals involved (e.g., π → π* or n → π* transitions). This information is critical for understanding the molecule's photophysical properties and interpreting its experimental UV-Vis spectrum.

Table 2: Illustrative TD-DFT Predicted Electronic Transitions for this compound (Note: The following values are hypothetical examples.)

TransitionCalculated Wavelength (nm)Oscillator Strength (f)Major Orbital Contribution
S0 → S13100.015n → π
S0 → S22850.250π → π
S0 → S32500.480π → π*

A vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)), is essential for characterizing the stationary point as a true energy minimum (no imaginary frequencies) and for predicting the infrared (IR) and Raman spectra.

This calculation provides the harmonic vibrational frequencies and their corresponding intensities. These theoretical frequencies correspond to specific molecular motions, such as C=O stretching, C-H bending, or aromatic ring vibrations. By comparing the calculated spectrum with an experimental one, each band in the experimental IR and Raman spectra can be confidently assigned to a specific vibrational mode. Due to the harmonic approximation and other systematic errors, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 3: Illustrative Calculated Vibrational Frequencies and Assignments for this compound (Note: The following values are hypothetical examples.)

Vibrational ModeCalculated Frequency (cm-1)IR Intensity (km/mol)Raman Activity (Å4/amu)
C=O Stretch (Lactone)1785350.545.2
Aromatic C=C Stretch161045.8150.3
Aromatic C=C Stretch158030.1125.8
CH3 Asymmetric Stretch298025.460.1
C-Br Stretch65080.220.5

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly Density Functional Theory (DFT), can accurately predict ¹H and ¹³C NMR chemical shifts, offering valuable support for experimental data interpretation and structure verification.

The standard approach involves a two-step process. First, the geometry of this compound is optimized using a selected DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). Following optimization, the NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule. Factors like the electronegativity of the bromine and oxygen atoms, the aromatic ring current, and the electron-donating effect of the methyl group will significantly influence the local magnetic environments and thus the predicted chemical shifts. ucl.ac.uk

Illustrative Predicted NMR Chemical Shifts

The following table represents a hypothetical output for a DFT-based NMR prediction for this compound. The exact values would depend on the specific computational level of theory employed.

Atom TypeAtom PositionPredicted Chemical Shift (δ, ppm)
¹HAromatic CH (Position 4)~7.6 - 7.8
¹HAromatic CH (Position 6)~7.4 - 7.6
¹HMethylene (B1212753) (-CH₂-)~5.2 - 5.4
¹HMethyl (-CH₃)~2.3 - 2.5
¹³CCarbonyl (C=O)~168 - 171
¹³CAromatic C-Br~120 - 123
¹³CAromatic C-CH₃~140 - 143
¹³COther Aromatic C~125 - 138
¹³CMethylene (-CH₂-)~70 - 73
¹³CMethyl (-CH₃)~18 - 21

Note: This table is for illustrative purposes to show the expected output of a computational NMR study.

Reaction Mechanism Elucidation and Kinetic Studies

Computational chemistry is instrumental in mapping the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. For the synthesis of this compound, theoretical studies can elucidate reaction pathways, identify transient intermediates, and characterize the high-energy transition states that govern the reaction rate.

A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a first-order saddle point on the potential energy surface. crystalsolutions.eu Locating and characterizing the TS is crucial for understanding the kinetics of a reaction.

Computational methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method (implemented as QST2 or QST3 in software like Gaussian) or eigenvector-following algorithms are used to find these saddle points. joaquinbarroso.com Once a potential TS structure is located, its identity must be confirmed through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). crystalsolutions.eujoaquinbarroso.com The energy of this TS, relative to the reactants, determines the activation energy barrier for the reaction.

This analysis allows chemists to compare different potential synthetic routes, predict the most favorable pathway, and understand the factors controlling reaction feasibility and rate. pku.edu.cn

Illustrative Energy Profile Data for a Hypothetical Cyclization Step

Stationary PointDescriptionRelative Energy (ΔE, kcal/mol)Relative Gibbs Free Energy (ΔG, kcal/mol)
RReactants0.00.0
TSTransition State+25.0+26.5
PProduct-15.0-14.0

Note: This table provides hypothetical energy values for an illustrative reaction pathway leading to the isobenzofuranone core.

Calculation of Non-Linear Optical (NLO) Properties

Organic molecules that exhibit significant non-linear optical (NLO) properties are of great interest for applications in telecommunications, optical computing, and data storage. nih.gov The NLO response of a molecule is governed by its interaction with an intense electromagnetic field, such as that from a laser.

Computational quantum chemistry provides a direct route to calculating the key parameters that define a molecule's NLO response. These include the molecular dipole moment (μ), the linear polarizability (α), and, most importantly for second-order NLO effects, the first hyperpolarizability (β). medmedchem.com These properties are typically calculated using DFT or other high-level ab initio methods. The presence of the electron-rich aromatic ring, coupled with the electron-withdrawing carbonyl group and the polarizable bromine atom in this compound, suggests it may possess notable NLO properties.

Illustrative Calculated NLO Properties

PropertyDescriptionHypothetical Value
Dipole Moment (μ_total)Measures the molecule's overall polarity.2.5 - 4.0 Debye
Mean Polarizability (<α>)Describes the linear response of the electron cloud to an electric field.150 - 180 a.u.
First Hyperpolarizability (β_total)Quantifies the second-order NLO response.500 - 900 a.u.

Note: This table is for illustrative purposes. Values are highly dependent on the computational method.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction and Site Analysis

The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool used to predict molecular reactivity. It illustrates the charge distribution within a molecule, highlighting regions that are electron-rich or electron-poor. The MEP is calculated from the total electron density and is mapped onto the molecule's surface.

Different colors on the MEP surface correspond to different values of the electrostatic potential:

Red: Regions of most negative potential, indicating electron-rich areas. These sites are susceptible to electrophilic attack and are favorable for interacting with positive charges.

Blue: Regions of most positive potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack.

Green/Yellow: Regions of intermediate or near-zero potential.

For this compound, an MEP map would be expected to show a significant region of negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs and its high electronegativity. This indicates it is the primary site for electrophilic attack or hydrogen bonding. The aromatic protons and the methylene protons adjacent to the oxygen would likely show regions of slight positive potential (blueish-green). This analysis is crucial for understanding intermolecular interactions and predicting the sites where the molecule will react with other reagents. medmedchem.com

Chemical Reactivity and Derivatization Strategies for 5 Bromo 7 Methylisobenzofuran 1 3h One

Transformations at the Bromine Moiety

The bromine atom on the aromatic ring of 5-bromo-7-methylisobenzofuran-1(3H)-one represents a key site for synthetic modification, offering a versatile handle for the introduction of new functional groups and the construction of more complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. For aryl bromides like this compound, reactions such as the Suzuki and Sonogashira couplings are standard procedures. wikipedia.orgwikipedia.org

Suzuki Reaction: This reaction would involve coupling the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgnih.gov This would enable the formation of a new carbon-carbon bond, attaching a variety of aryl, heteroaryl, or alkyl groups at the 5-position. While this reaction is widely applied to various bromo-substituted heterocycles, no specific examples utilizing this compound have been documented. nih.govnih.govresearchgate.netresearchgate.net

Sonogashira Reaction: This coupling involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would install an alkynyl group at the 5-position of the isobenzofuranone core. Despite its utility, specific conditions and outcomes for this reaction on the target molecule are not reported in the literature. researchgate.netresearchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as bromide, from an aromatic ring. libretexts.org This reaction is typically facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgnih.gov The isobenzofuranone ring system does contain electron-withdrawing functionality; however, without specific experimental studies, the feasibility and efficiency of SNAr reactions at the 5-bromo position remain speculative. nih.govmdpi.comrsc.org

Reductive Debromination and Hydrogenation Studies

Reductive debromination would involve the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) or by using reducing agents. google.comgoogle.com This transformation would yield 7-methylisobenzofuran-1(3H)-one. However, no studies specifically documenting the reductive debromination of this compound have been found.

Functionalization at the Methyl Group

The methyl group at the 7-position offers another site for derivatization, primarily through reactions involving the benzylic carbon.

Selective Oxidation Reactions (e.g., to aldehyde, carboxylic acid, alcohol)

The benzylic methyl group can typically be oxidized to various functional groups. Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid could potentially oxidize the methyl group to a carboxylic acid (forming 5-bromo-1-oxo-1,3-dihydroisobenzofuran-7-carboxylic acid). More controlled oxidation to the aldehyde or alcohol level would require milder and more selective reagents. The literature contains examples of oxidizing methyl groups on aromatic rings, but specific protocols for this compound are absent. researchgate.netnih.govnih.govresearchgate.net

Benzylic Halogenation and Subsequent Transformations

Benzylic halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, could be used to introduce a halogen (e.g., bromine) onto the methyl group, forming 5-bromo-7-(bromomethyl)isobenzofuran-1(3H)-one. This resulting benzylic halide would be a versatile intermediate, susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups (e.g., alcohols, ethers, amines, nitriles). Again, while this is a standard transformation in organic synthesis, its application to this compound has not been specifically reported.

Condensation and Alkylation Reactions Involving the Methyl Group

The methyl group at the 7-position of the isobenzofuranone ring is benzylic and can participate in condensation and alkylation reactions, typically after deprotonation to form a carbanion. The acidity of the benzylic protons is a crucial factor, which is influenced by the electronic effects of the substituents on the aromatic ring.

Condensation Reactions:

Condensation reactions involve the combination of two molecules, often with the elimination of a small molecule like water. wikipedia.orglibretexts.org The benzylic carbanion of this compound, generated by a strong base, can act as a nucleophile and attack various electrophiles, such as aldehydes and ketones, in aldol-type condensation reactions. For instance, reaction with an aromatic aldehyde, like 4,4'-biphenyl carboxaldehyde, could potentially lead to the formation of a styryl-type derivative after dehydration. journalajocs.com

These reactions are foundational in creating carbon-carbon bonds and expanding the molecular framework. The general mechanism involves the initial formation of an enolate or a related carbanion which then undergoes a nucleophilic attack on a carbonyl group.

Reaction Type Reactant Potential Product Conditions
Aldol-type CondensationAldehydes/Ketonesβ-hydroxy derivative (after initial reaction), α,β-unsaturated derivative (after dehydration)Strong base (e.g., LDA, NaH)
Claisen-type CondensationEstersβ-keto ester derivativeStrong base (e.g., Sodium ethoxide)

Alkylation Reactions:

Alkylation of the methyl group can be achieved by treating the corresponding carbanion with alkyl halides. This reaction introduces an alkyl chain at the benzylic position, further functionalizing the molecule. The choice of base and reaction conditions is critical to avoid competing reactions and ensure efficient alkylation.

Chemical Modifications of the Lactone Ring

The lactone ring is a key functional group in this compound, and its reactivity is central to many derivatization strategies. The electrophilic carbonyl carbon and the adjacent C-O single bond are the primary sites for nucleophilic attack.

The lactone ring can be opened by various nucleophiles, leading to the formation of 2-(hydroxymethyl)benzoic acid derivatives.

Hydrolysis: In the presence of acid or base, the lactone undergoes hydrolysis to yield 2-(hydroxymethyl)-4-bromo-6-methylbenzoic acid. Alkaline hydrolysis, in particular, proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. nih.gov This is a common reaction for esters and lactones. libretexts.org

Alcoholysis: Reaction with an alcohol in the presence of an acid or base catalyst results in the formation of the corresponding ester of 2-(hydroxymethyl)-4-bromo-6-methylbenzoic acid.

Aminolysis: Amines can also act as nucleophiles, attacking the carbonyl carbon to open the lactone ring and form the corresponding amide. wikipedia.orgyoutube.comyoutube.com This reaction is a versatile method for introducing nitrogen-containing functionalities. The reaction with primary or secondary amines can lead to the formation of N-substituted amides. ncert.nic.in

Reaction Nucleophile Product
HydrolysisH₂O / H⁺ or OH⁻2-(hydroxymethyl)-4-bromo-6-methylbenzoic acid
AlcoholysisR-OH / H⁺ or RO⁻Alkyl 2-(hydroxymethyl)-4-bromo-6-methylbenzoate
AminolysisR-NH₂N-alkyl-2-(hydroxymethyl)-4-bromo-6-methylbenzamide

The carbonyl group of the lactone can be reduced to an alcohol using various reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the lactone to the corresponding diol, 1,2-bis(hydroxymethyl)-3-bromo-5-methylbenzene. libretexts.org

Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally used for the reduction of aldehydes and ketones. chemguide.co.ukmasterorganicchemistry.comrsc.org While NaBH₄ is typically not strong enough to reduce esters and lactones under standard conditions libretexts.orgmasterorganicchemistry.com, its reactivity can be enhanced under specific conditions. The reduction of the lactone would initially yield a hemiacetal, which could be further reduced to the diol.

The 3-position of the isobenzofuranone ring is a site for various functionalizations. While azidolactonization is generally a method for synthesizing the lactone ring itself researchgate.net, derivatization at the 3-position of a pre-formed phthalide (B148349) is a common strategy for introducing molecular diversity.

One important class of derivatives is the 3-methyleneisobenzofuran-1(3H)-ones, which can be synthesized from the parent phthalide. researchgate.net These compounds are valuable synthetic intermediates. The synthesis can involve the introduction of a suitable leaving group at the 3-position, followed by an elimination reaction. researchgate.net

Furthermore, condensation reactions can be carried out at the 3-position. For example, condensation with various aromatic aldehydes can lead to a series of C-3 functionalized isobenzofuranones, some of which have shown biological activity. nih.gov

Regioselective and Chemoselective Transformations

The presence of multiple reactive sites in this compound makes regioselectivity and chemoselectivity crucial considerations in its chemical transformations. wikipedia.org

Regioselectivity refers to the preference for reaction at one position over another. For instance, in electrophilic aromatic substitution reactions, the directing effects of the bromo and methyl groups will determine the position of the incoming electrophile. The interplay of the ortho, para-directing methyl group and the deactivating but ortho, para-directing bromo group will influence the regiochemical outcome.

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. For example, a mild reducing agent might selectively reduce an aldehyde group introduced elsewhere in the molecule without affecting the lactone carbonyl. Conversely, a strong nucleophile is likely to preferentially attack the electrophilic carbonyl carbon of the lactone.

Careful selection of reagents and reaction conditions is therefore essential to achieve the desired chemical modification in a controlled manner. acs.orgresearchgate.netoregonstate.edu

Applications of 5 Bromo 7 Methylisobenzofuran 1 3h One in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Molecular Architectures

The inherent reactivity of its distinct functional groups allows 5-bromo-7-methylisobenzofuran-1(3H)-one to serve as a foundational element for the synthesis of more intricate molecules.

The isobenzofuranone core is a privileged scaffold that can be transformed into a variety of other heterocyclic systems. The lactone functionality can undergo nucleophilic attack, leading to ring-opened products that can be subsequently cyclized to form different heterocycles. For instance, reaction with hydrazines could yield pyridazinone derivatives, while reaction with primary amines followed by cyclization could lead to isoindolinones.

Furthermore, the bromine atom on the aromatic ring acts as a synthetic handle for introducing additional complexity. The strategic placement of the bromo and methyl groups influences the electronic properties of the aromatic ring, guiding its reactivity in subsequent transformations. The utility of bromo-substituted benzofurans as precursors for a wide array of heterocycles, such as thiadiazoles and chromenes, has been well-documented, suggesting a similar potential for this isobenzofuranone analog. sciepub.com

Substituted 1,3-dihydroisobenzofurans are crucial structural motifs found in numerous pharmacologically active compounds and natural products. rsc.orglookchem.comresearchgate.net Bromo-functionalized isobenzofuranones are key intermediates in the synthesis of these targets. A notable example is the use of a similar compound, 5-bromo-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran, as a key intermediate in the synthesis of Escitalopram, a widely used antidepressant. lookchem.com This highlights the role of the bromo-isobenzofuran scaffold in constructing complex, medicinally relevant molecules.

The presence of the bromine atom allows for its conversion into other functional groups late in a synthetic sequence, providing flexibility in the total synthesis of complex natural products that contain the benzofuran (B130515) or isobenzofuran (B1246724) core. researchgate.netnih.gov

The dual reactivity of this compound makes it an ideal substrate for the divergent synthesis of chemical libraries for drug discovery and materials science research. Two orthogonal reactive sites—the C-Br bond and the lactone—can be selectively addressed to generate a wide array of analogs from a common starting material. The aryl bromide is amenable to a host of metal-catalyzed cross-coupling reactions, while the lactone can be opened or modified by various nucleophiles.

This divergent approach allows for the rapid generation of molecular diversity, enabling systematic exploration of structure-activity relationships (SAR). For example, a library of compounds could be created by first performing a Suzuki coupling to introduce various aryl or heteroaryl groups at the 5-position, followed by reacting the resulting products with a panel of amines to generate a matrix of diverse isoindolinone derivatives.

Table 1: Potential Reactions for Divergent Synthesis

Reactive Site Reaction Type Reagent Class Resulting Structure
C5-Br Bond Suzuki Coupling Boronic acids/esters 5-Aryl/heteroaryl derivative
C5-Br Bond Sonogashira Coupling Terminal alkynes 5-Alkynyl derivative
C5-Br Bond Buchwald-Hartwig Amination Amines 5-Amino derivative
C5-Br Bond Stille Coupling Organostannanes 5-Alkyl/aryl derivative
Lactone Carbonyl Aminolysis Primary/Secondary Amines Ring-opened amide
Lactone Carbonyl Reduction Hydride reagents (e.g., LiAlH₄) Diol

Role in Catalysis and Catalytic Processes

Beyond its use as a structural component, this compound can also play a direct or indirect role in catalytic systems.

The aryl bromide functionality makes this compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. nih.gov These reactions are cornerstones of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. The compound can readily participate in reactions such as Suzuki-Miyaura, Heck, Sonogashira, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of diverse substituents at the 5-position of the isobenzofuranone core.

The ability to undergo these transformations under relatively mild conditions makes this compound a valuable partner in complex synthetic routes where functional group tolerance is paramount.

Table 2: Applicability in Common Cross-Coupling Reactions

Reaction Name Catalyst Coupling Partner Product Type
Suzuki-Miyaura Pd R-B(OH)₂ 5-Aryl/Vinyl-7-methylisobenzofuran-1(3H)-one
Heck Pd Alkene 5-Alkenyl-7-methylisobenzofuran-1(3H)-one
Sonogashira Pd/Cu Terminal alkyne 5-Alkynyl-7-methylisobenzofuran-1(3H)-one
Buchwald-Hartwig Pd R₂NH 5-(Dialkylamino)-7-methylisobenzofuran-1(3H)-one
Stille Pd R-Sn(Alkyl)₃ 5-Alkyl/Aryl-7-methylisobenzofuran-1(3H)-one

While not a ligand itself, this compound serves as a potential precursor for the synthesis of novel ligands. The isobenzofuranone framework can act as a rigid scaffold, and the bromine atom can be replaced with a coordinating group, such as a phosphine, amine, or thiol moiety, through nucleophilic substitution or metal-catalyzed reactions. For example, lithiation followed by reaction with chlorodiphenylphosphine (B86185) could install a diphenylphosphino group, creating a P,O-type ligand.

The development of new ligands is crucial for advancing homogeneous catalysis, as the ligand sphere around a metal center dictates its catalytic activity, selectivity, and stability. cnr.it By modifying the isobenzofuranone backbone, ligands with unique steric and electronic properties could be designed for applications in asymmetric catalysis or challenging coupling reactions.

Potential in Materials Science and Engineering

The inherent chemical functionalities of this compound make it a compound of significant interest for the design and synthesis of novel materials with tailored properties. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling its incorporation into larger, more complex architectures. Furthermore, the isobenzofuranone core itself can impart desirable photophysical and electronic characteristics to the resulting materials.

Development of Optically Active Materials (based on related photophysical properties of analogs)

While specific studies on the photophysical properties of this compound are not extensively documented, the broader class of isobenzofuran and its derivatives has shown significant promise in the development of optically active materials. Isobenzofurans have been integrated into conjugated optical materials, demonstrating their potential as proquinoid units in organic fluorophores. This suggests that the isobenzofuranone core within this compound could serve as a foundational element for new dyes and fluorescent probes.

The introduction of bromine atoms into organic chromophores is a known strategy to influence their photophysical properties, often leading to enhanced intersystem crossing and phosphorescence. Although this can sometimes lead to a lower fluorescence quantum yield, it opens up possibilities for applications in areas such as photosensitizers and organic light-emitting diodes (OLEDs) that utilize triplet excitons. The functionalization at the C-3 position of the isobenzofuranone ring, a possibility for this compound, has been explored for synthesizing derivatives with various biological activities, and by extension, could be a route to tuning optical properties. mdpi.com

The synthesis of chiral derivatives is a key aspect of developing optically active materials. While not directly demonstrated for this specific compound, the synthesis of chiral compounds from related starting materials is a well-established field. nih.gov The isobenzofuranone scaffold could potentially be modified to introduce chirality, leading to materials with chiroptical properties such as circular dichroism and circularly polarized luminescence, which are highly sought after for applications in 3D displays, optical data storage, and enantioselective sensing.

Table 1: Potential Photophysical Properties and Applications of Functionalized Isobenzofuranone Analogs

PropertyPotential ApplicationRationale based on Analogs
Tunable FluorescenceFluorescent Probes, DyesIsobenzofuran core is a known fluorophore.
PhosphorescenceOLEDs, PhotosensitizersHeavy atom effect of bromine can enhance triplet state formation.
Chiroptical Activity3D Displays, Enantioselective SensingIntroduction of chiral centers onto the isobenzofuranone scaffold.

Integration into Polymer Chemistry and Polymer Synthesis

The structure of this compound offers several avenues for its integration into polymer chemistry. The bromine atom can serve as a handle for polymerization or for post-polymerization modification. For instance, it could potentially be used as an initiator or a monomer in various polymerization techniques.

One plausible route is through cross-coupling reactions, where the bromo-substituted isobenzofuranone is coupled with other monomers to form conjugated polymers. Such polymers are of great interest for applications in organic electronics. While direct polymerization of this specific compound is not reported, the synthesis of functional polymers from brominated monomers is a common strategy. For example, brominated benzoxazine (B1645224) monomers have been synthesized and polymerized to create polymers with high thermal stability and flame retardant properties. researchgate.net This suggests a potential application for this compound in the development of specialty polymers.

Furthermore, the isobenzofuranone moiety could be incorporated into the side chain of a polymer. This could be achieved by first modifying the compound to introduce a polymerizable group, such as a vinyl or an acrylate (B77674) group, and then copolymerizing it with other monomers. This approach would allow for the precise tuning of the polymer's properties by controlling the amount of the isobenzofuranone-containing monomer incorporated. Photoresponsive polymers containing azobenzene (B91143) groups, for instance, have been prepared and show potential in applications like photoactuation and photo-patterning. rsc.orgresearchgate.net A similar strategy could be envisioned for polymers containing the isobenzofuranone unit to explore their optical and electronic properties.

Precursors for Advanced Organic and Electronic Materials

The utility of this compound as a precursor for advanced organic and electronic materials stems from its potential to be transformed into more complex, functional molecules through various organic reactions. The bromine atom is a key functional group that enables a wide range of transformations, including Suzuki, Stille, and Sonogashira cross-coupling reactions. These reactions are powerful tools for the construction of carbon-carbon bonds and are widely used in the synthesis of conjugated materials for electronic applications.

For instance, by coupling this compound with appropriate boronic acids or organostannanes, it is possible to synthesize larger π-conjugated systems. These systems are the fundamental components of organic semiconductors, which are used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and OLEDs. The isobenzofuran unit itself can be a component of such conjugated systems, and its electronic properties can be fine-tuned by the substituents on the aromatic ring.

The synthesis of functionalized benzofurans is an active area of research, with applications in medicinal chemistry and materials science. rsc.org The development of efficient synthetic routes to substituted benzofurans often involves the use of pre-functionalized building blocks. This compound can be considered such a building block, providing a scaffold that can be further elaborated to create novel materials with desired electronic and photophysical properties.

Future Directions and Emerging Research Perspectives

Development of Greener and More Sustainable Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce the environmental impact of chemical processes. chemistryjournals.net For isobenzofuran-1(3H)-ones, this involves a shift away from traditional methods that may use hazardous reagents or generate significant waste.

Key Research Thrusts:

Alternative Solvents and Catalysts: Research is focused on replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net For instance, an efficient one-step conversion of o-alkylbenzoic acids to phthalides has been demonstrated using a NaBrO3/NaHSO3 system in a two-phase aqueous-organic environment, showcasing a more environmentally benign approach. nih.gov

Energy Efficiency: Microwave-assisted synthesis represents a significant area of development, offering rapid heating, reduced reaction times, and often higher yields compared to conventional heating methods. chemistryjournals.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product (high atom economy) are a priority. This includes developing catalytic processes that avoid the use of stoichiometric reagents which end up as waste. chemistryjournals.net

Table 1: Comparison of Traditional vs. Greener Synthetic Approaches for Isobenzofuranones

Feature Traditional Synthetic Routes Greener Synthetic Routes
Solvents Often volatile and toxic organic solvents Water, ionic liquids, supercritical fluids chemistryjournals.net
Catalysts Stoichiometric and often heavy-metal-based reagents Biocatalysts, recyclable catalysts, low-loading metal catalysts chemistryjournals.netresearchgate.net
Energy Input Conventional heating (oil baths, heating mantles) Microwave irradiation, ultrasound
Waste Profile Higher waste generation (lower atom economy) Minimized waste, higher atom economy chemistryjournals.net
Example Multi-step syntheses with protecting groups One-pot cascade reactions mdpi.com, catalytic C-H activation rsc.org

Exploration of Unconventional Reactivity Pathways and Activation Modes

Moving beyond classical synthetic transformations, researchers are exploring novel ways to construct and functionalize the isobenzofuran-1(3H)-one core. These unconventional methods provide access to new chemical space and can offer improved efficiency and selectivity.

Emerging Strategies:

C-H Bond Functionalization: Direct activation and functionalization of carbon-hydrogen bonds is a powerful strategy that avoids pre-functionalization of starting materials. A dual palladium-organophotoredox strategy has been used for the C–H olefination–annulation of aryl carboxylic acids, providing a novel route to isobenzofuranone derivatives. rsc.org

Cascade Reactions: Designing one-pot sequences where multiple chemical bonds are formed consecutively without isolating intermediates can dramatically improve efficiency. Acid/base-steered cascade cyclizations have been developed to furnish diverse isobenzofuranone derivatives from simple precursors. mdpi.com

Metal-Halogen Exchange: For halogenated precursors like 5-bromo-7-methylisobenzofuran-1(3H)-one, metal-halogen exchange strategies can create organometallic intermediates that are poised for subsequent reactions, allowing for the convergent synthesis of complex, substituted phthalides. researchgate.net

Integration of Machine Learning and AI in Synthetic Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery by transforming the design-make-test-analyze cycle. nih.gov These computational tools can predict reaction outcomes, design novel synthetic routes, and forecast the biological and physical properties of molecules before they are ever synthesized.

Applications in Isobenzofuranone Research:

Computer-Aided Synthesis Planning (CASP): AI-driven retrosynthesis tools can propose viable synthetic pathways to target molecules like this compound. These programs learn from vast databases of chemical reactions to suggest disconnections and precursor materials. nih.gov

Property Prediction: ML models, particularly deep neural networks and graph neural networks, can predict crucial properties of novel isobenzofuranone derivatives. nih.govaaai.org This includes absorption, distribution, metabolism, and excretion (ADME) properties, which are critical in drug development, as well as physicochemical properties like solubility and toxicity. nih.govmdpi.com Advanced AI frameworks can now generate reliable property predictions in seconds from 2D molecular graphs, dramatically accelerating the screening of virtual compound libraries. eurekalert.org

De Novo Molecular Design: Generative AI models can design entirely new molecules optimized for specific properties. soken.ac.jp By defining a desired activity profile, these models can generate novel isobenzofuranone structures that are predicted to be highly active, while also considering their synthetic accessibility. soken.ac.jp

Table 2: Applications of AI/ML in the Development of Isobenzofuran-1(3H)-ones

AI/ML Application Description Potential Impact on Research
Retrosynthesis Planning Predicts synthetic routes by working backward from the target molecule. nih.gov Accelerates the design of efficient syntheses for novel derivatives.
Reaction Outcome Prediction Predicts the major product and yield of a chemical reaction given the reactants and conditions. Reduces failed experiments and optimizes reaction conditions.
Property Prediction (ADMET) Forecasts a molecule's pharmacokinetic and toxicity profile (in silico). nih.gov Prioritizes compounds with drug-like properties for synthesis, saving time and resources.
De Novo Design Generates novel molecular structures optimized for a specific biological target or property profile. soken.ac.jp Creates innovative isobenzofuranone candidates beyond existing chemical space.

Exploration of Self-Assembly and Supramolecular Chemistry with Isobenzofuran-1(3H)-one Scaffolds

The structural features of this compound make it an intriguing candidate for studies in supramolecular chemistry. This field explores how molecules recognize each other and spontaneously organize into larger, well-defined structures through non-covalent interactions.

Potential Research Avenues:

Hydrogen and Halogen Bonding: The carbonyl group (C=O) of the lactone ring is a potent hydrogen bond acceptor. The bromine atom can act as a halogen bond donor. These directional interactions could be exploited to guide the self-assembly of these molecules into predictable one-, two-, or three-dimensional networks.

Crystal Engineering: By systematically studying how modifications to the isobenzofuranone scaffold influence intermolecular interactions, researchers can engineer crystalline materials with desired properties, such as specific packing arrangements or porosity.

Functional Materials: The ordered arrangement of these molecules could lead to the development of novel functional materials. For example, specific packing motifs might give rise to materials with interesting optical or electronic properties, potentially finding applications in sensors or organic electronics.

Q & A

Q. What are the optimal synthetic routes for 5-bromo-7-methylisobenzofuran-1(3H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed cyclization or oxidative methods. For example, palladium(II) acetate with potassium bicarbonate in dibromomethane at 140°C for 18 hours achieves cyclization of substituted benzoic acids (33% yield) . Alternatively, oxidation of sulfanyl precursors using 3-chloroperoxybenzoic acid in dichloromethane at 273 K yields sulfinyl derivatives (56% yield after purification via silica gel chromatography) . Key factors affecting yield include catalyst choice, temperature, and solvent polarity.

Q. What biological activities are associated with bromo-substituted isobenzofuranones, and how can these guide bioassay design?

  • Methodological Answer : Bromo-substituted analogs exhibit antiplatelet (IC₅₀ = 4.20 μg/mL) and antioxidant activities via radical scavenging. Assays include:
  • Platelet aggregation inhibition : ADP-induced aggregation in human PRP .
  • DPPH/ABTS assays : Quantify free radical scavenging capacity .
  • Cytotoxicity screening : PC12 cell viability tests (e.g., glutamate-induced cytotoxicity) .

Note : Bromine at C-5 may enhance electrophilicity, influencing receptor binding. Compare with C-6 brominated analogs .

Q. How do substituent positions (bromo, methyl) affect reactivity in cross-coupling or oxidation reactions?

  • Methodological Answer :
  • Bromo : Acts as a directing group in Suzuki-Miyaura couplings. Steric hindrance from methyl at C-7 may limit coupling efficiency.
  • Methyl : Electron-donating effects stabilize intermediates during oxidation (e.g., sulfoxide formation) .
    Experimental Design :

Vary substituent positions (e.g., bromo at C-5 vs. C-6).

Monitor reaction kinetics via HPLC or in situ FTIR.

Compare yields and byproduct profiles .

Q. How can computational methods (DFT, molecular docking) predict the compound’s reactivity or binding affinity?

  • Methodological Answer :
  • DFT : Optimize geometry using B3LYP/6-31G(d); calculate HOMO-LUMO gaps to predict electrophilic sites.
  • Docking : Target thromboxane A2 synthase (PDB: 5LZG) to simulate antiplatelet activity. Bromo and methyl groups may occupy hydrophobic pockets .
  • SAR Analysis : Correlate logP (1.16–2.13) with membrane permeability for drug-likeness .

Contradictory Data Analysis

Q. Why do reported yields for similar compounds vary significantly (e.g., 33% vs. 56%)?

  • Critical Analysis :
  • Catalyst Loading : Higher Pd(OAc)₂ concentrations (0.30 mmol vs. 0.15 mmol) may improve cyclization but increase costs .
  • Purification : Silica gel chromatography with hexane:ethyl acetate (2:1) vs. gradient elution impacts recovery .
  • Side Reactions : Competing dimerization or over-oxidation in brominated derivatives requires TLC monitoring .

Safety and Handling

Q. What precautions are necessary when handling brominated isobenzofuranones?

  • Methodological Answer :
  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation/contact (irritant) .
  • Storage : Inert atmosphere (N₂/Ar) at 2–8°C to prevent decomposition.
  • Waste Disposal : Neutralize with NaHCO₃ before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.